molecular formula C24H30Br2N6O3 B10821022 Cask-IN-1

Cask-IN-1

Cat. No.: B10821022
M. Wt: 610.3 g/mol
InChI Key: BPLPIBNWDLPUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

NR162 was developed based on a series of TYRO3 inhibitors first published by Pfizer The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods for NR162 would likely involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining purity and consistency.

Chemical Reactions Analysis

NR162 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NR162 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Comparison with Similar Compounds

NR162 is unique in its high selectivity and potency as a CASK inhibitor. Similar compounds include other inhibitors of calcium/calmodulin-dependent serine protein kinases, such as TYRO3 inhibitors . NR162 is distinguished by its 47-fold selectivity against TYRO3 and its lack of significant activity against related kinases such as MERTK, AXL, and ABL1 . This high selectivity makes NR162 a valuable tool for studying the specific functions of CASK without off-target effects.

Properties

Molecular Formula

C24H30Br2N6O3

Molecular Weight

610.3 g/mol

IUPAC Name

4-(cyclopentylamino)-2-[(2,5-dibromo-4-methylphenyl)methylamino]-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C24H30Br2N6O3/c1-15-11-20(26)16(12-19(15)25)13-28-23-29-14-18(21(31-23)30-17-5-2-3-6-17)22(33)27-7-4-8-32-9-10-35-24(32)34/h11-12,14,17H,2-10,13H2,1H3,(H,27,33)(H2,28,29,30,31)

InChI Key

BPLPIBNWDLPUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)CNC2=NC=C(C(=N2)NC3CCCC3)C(=O)NCCCN4CCOC4=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.